Melting Point Differentiation of 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole Versus Its 4-Chloro Analog
The melting point of 1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole is reported as 161–164 °C (literature value) based on vendor technical specifications . In contrast, the 4-chloro analog 1-(4-chlorophenyl)-4-phenyl-1H-1,2,3-triazole (CAS 13148-81-7) has a predicted melting point of approximately 221 °C and a predicted boiling point of 438.2 ± 37.0 °C . The approximately 57–60 °C lower melting point of the target compound reflects the weaker intermolecular packing forces imparted by the methoxy substituent relative to chlorine, and provides a convenient identity verification and purity check parameter during procurement.
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 161–164 °C (lit.) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole: ~221 °C (predicted); boiling point ~438.2 ± 37.0 °C (predicted) |
| Quantified Difference | ΔTm ≈ −57 to −60 °C for the target compound relative to the 4-chloro analog |
| Conditions | Literature-reported melting point for target compound (source: Hoffman Fine Chemicals product specification); predicted values for comparator from ChemicalBook database |
Why This Matters
A >55 °C melting point differential between the methoxy and chloro analogs allows unambiguous identity confirmation by simple capillary melting point determination and informs solvent selection for recrystallization-based purification protocols.
